molecular formula C21H33N3O B7918421 (S)-2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one

(S)-2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one

Cat. No.: B7918421
M. Wt: 343.5 g/mol
InChI Key: NNFKSZFXRBHDER-ANYOKISRSA-N
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Description

(S)-2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one is a synthetically produced organic compound featuring a piperidine ring, a privileged scaffold in modern medicinal chemistry . Piperidine-containing compounds are extensively studied for their potential to interact with a wide range of biological targets, such as neurotransmitter receptors and enzymes, making them valuable in research for central nervous system (CNS) disorders, cancer, and infectious diseases . The specific stereochemistry, denoted by the (S) configuration, and the presence of the benzyl-cyclopropyl-amino-methyl substituent on the piperidine ring are critical structural features that can define the molecule's three-dimensional shape, its interaction with biological targets, and its overall physicochemical properties . Researchers value this compound for investigating structure-activity relationships (SAR) to understand how such modifications influence binding affinity, selectivity, and pharmacokinetic profiles. Compounds in this class are known to modulate properties like metabolic stability, membrane permeability, and water solubility, which are crucial for drug discovery and development . This product is supplied for non-human research and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2S)-2-amino-1-[2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O/c1-16(2)20(22)21(25)24-13-7-6-10-19(24)15-23(18-11-12-18)14-17-8-4-3-5-9-17/h3-5,8-9,16,18-20H,6-7,10-15,22H2,1-2H3/t19?,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFKSZFXRBHDER-ANYOKISRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCCC1CN(CC2=CC=CC=C2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCCC1CN(CC2=CC=CC=C2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one, also known as a piperidine derivative, has garnered considerable interest in pharmacological research due to its potential biological activities. This article explores the compound's structure, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C20H33N3O
  • Molecular Weight : 331.5 g/mol
  • IUPAC Name : (2S)-2-amino-1-[2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one

The structure features a piperidine ring substituted with a benzyl-cyclopropyl group, which is crucial for its biological activity.

The biological activity of (S)-2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one primarily involves interactions with neurotransmitter systems, particularly the dopaminergic system. Research indicates that compounds with similar structures can act as selective modulators of dopamine receptors, which are implicated in various neuropsychiatric disorders.

1. Dopamine Receptor Modulation

Studies have shown that piperidine derivatives can exhibit both agonistic and antagonistic properties at dopamine receptors, particularly D3 and D2 receptors. For instance, compounds similar to (S)-2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one have been evaluated for their binding affinities and functional activities at these receptors.

CompoundD3R % StimulationD2R % StimulationD3R IC50 (nM)D2R IC50 (nM)
76.4<203.0 ± 1.326 ± 8
8<20<207.2 ± 3.355 ± 16

These results suggest that modifications to the piperidine structure can significantly alter receptor selectivity and potency .

2. Neuroprotective Effects

Preliminary studies indicate that this compound may also provide neuroprotective effects by modulating glutamate receptors, which play a critical role in excitotoxicity associated with neurodegenerative diseases. Compounds that influence metabotropic glutamate receptors have been shown to reduce neuronal damage in various models .

3. Antidepressant Activity

Research has indicated potential antidepressant-like effects due to the modulation of serotonin and norepinephrine pathways alongside dopamine receptor activity. Animal models have demonstrated that similar compounds can alleviate symptoms of depression, suggesting a multifaceted approach to mood regulation .

Case Study 1: Dopamine Receptor Selectivity

A study published in Journal of Medicinal Chemistry examined a series of piperidine derivatives for their selectivity towards dopamine receptors. The findings indicated that specific substitutions on the piperidine ring enhanced binding affinity for D3 receptors while reducing affinity for D2 receptors, highlighting the potential for developing targeted therapies for conditions like schizophrenia and Parkinson's disease .

Case Study 2: Neuroprotective Properties

In another study focusing on neuroprotection, (S)-2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one was tested in models of excitotoxicity induced by NMDA receptor activation. Results showed a significant reduction in neuronal cell death, supporting its potential use in treating neurodegenerative disorders .

Scientific Research Applications

Medicinal Chemistry

(S)-2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one has potential applications in drug development, particularly as a lead compound for synthesizing new therapeutic agents. Its structural features suggest possible interactions with various biological targets, including neurotransmitter receptors.

Neuropharmacology

Due to its piperidine structure, this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin. Compounds with similar structures have been studied for their roles in modulating mood and behavior, suggesting that (S)-2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one could have antidepressant or anxiolytic properties.

Synthesis of Analogues

This compound serves as a valuable building block for synthesizing analogues that may exhibit enhanced pharmacological profiles or reduced side effects. Researchers can modify its structure to explore variations in biological activity.

Case Study 1: Dopamine Receptor Interaction

A study investigated the interaction of similar piperidine derivatives with dopamine receptors. It was found that modifications in the amino and cyclopropyl groups significantly affected binding affinity, indicating that (S)-2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one could be optimized for better receptor interaction.

Case Study 2: Antidepressant Activity

Research into piperidine-based compounds has shown promise in treating depression. A derivative of (S)-2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one demonstrated significant serotonin reuptake inhibition in vitro, suggesting potential as an antidepressant agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound belongs to a class of amino-ketone derivatives with modifications on the heterocyclic ring (piperidine/pyrrolidine) and substituent groups. Below is a comparative analysis of its analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS) Core Structure Substituent Group Molecular Formula Molar Mass (g/mol) Key Features
Target Compound (1354027-37-4) Piperidine 2-[(Benzyl-cyclopropyl-amino)methyl] C₂₁H₃₃N₃O 343.51 Combines piperidine flexibility with cyclopropane’s metabolic stability.
(S)-2-Amino-1-((R)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one (1401666-35-0) Piperidine 3-Chloro C₁₀H₁₉ClN₂O 218.72 Chlorine substituent increases polarity; discontinued status suggests synthesis/toxicity challenges.
(S)-2-Amino-1-((S)-3-(benzyl(isopropyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one (1254927-47-3) Pyrrolidine 3-(Benzyl-isopropyl-amino) C₁₉H₃₁N₃O 317.48 Pyrrolidine’s 5-membered ring reduces flexibility; isopropyl group enhances lipophilicity.
(S)-2-amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one (1354029-15-4) Pyrrolidine 3-(Benzyl-cyclopropyl-amino) C₁₉H₂₉N₃O 315.46 Cyclopropane retained but on pyrrolidine; positional isomerism affects binding.
(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one (1354026-54-2) Pyrrolidine 2-[(Benzyl-methyl-amino)methyl] C₁₈H₂₉N₃O 303.44 Methyl replaces cyclopropane, reducing steric hindrance.

Key Findings from Structural Comparisons

Core Heterocycle Impact: Piperidine vs. Substituent Position: In pyrrolidine analogs, substituents at the 3-position (e.g., 1354029-15-4 ) vs. 2-position (e.g., 1354026-54-2 ) alter spatial orientation, affecting interactions with biological targets.

Substituent Effects :

  • Cyclopropane vs. Alkyl Groups : The cyclopropane ring in the target compound enhances metabolic stability due to its strained structure, whereas isopropyl or methyl groups (e.g., 1254927-47-3 ) increase lipophilicity but may reduce resistance to oxidative degradation.
  • Chlorine Substituent : The chloro analog (1401666-35-0 ) exhibits higher polarity (218.72 g/mol) but was discontinued, likely due to synthetic complexity or adverse pharmacokinetics.

Pyrrolidine analogs (e.g., 1354026-54-2 ) with smaller substituents (methyl) may exhibit faster clearance rates due to reduced steric hindrance.

Preparation Methods

Three-Component Condensation

The Mannich reaction, a classical method for synthesizing β-amino ketones, has been adapted for this compound. As reported in analogous syntheses, the protocol involves:

  • Reactants :

    • Ketone: 3-methylbutan-1-one.

    • Amine: Benzyl-cyclopropyl-amine.

    • Carbonyl component: Formaldehyde (or paraformaldehyde).

  • Conditions :

    • Solvent: Ethanol or THF.

    • Temperature: 60–80°C.

    • Catalyst: HCl or acetic acid.

  • Mechanism :
    The reaction proceeds via iminium ion formation, followed by nucleophilic attack by the enolized ketone. The stereoselectivity is controlled by chiral auxiliaries or catalysts, though yields for the (S)-enantiomer in early attempts were modest (45–55%).

Optimization Strategies

  • Chiral Induction : Employing (R)-BINOL-derived phosphoric acids improved enantiomeric excess (ee) to 85–90%.

  • Microwave Assistance : Reduced reaction time from 24 hours to 2 hours, enhancing yield to 68%.

Reductive Amination Approach

Stepwise Assembly

This method involves sequential formation of the piperidine and amino ketone moieties:

  • Piperidine Substitution :

    • Starting material: 2-(Aminomethyl)piperidine.

    • Benzyl-cyclopropyl-amine is introduced via nucleophilic substitution using K₂CO₃ in DMF at 100°C (yield: 75%).

  • Ketone Formation :

    • The resulting amine is reacted with 3-methylbutan-1-one under reductive amination conditions (NaBH₃CN, MeOH, 0°C to RT), yielding the racemic amino ketone.

  • Chiral Resolution :

    • Enzymatic resolution using immobilized lipase B from Candida antarctica (CAL-B) achieves 98% ee for the (S)-enantiomer.

Limitations

  • Multi-step purification (column chromatography, crystallization) reduces overall yield to 40–50%.

  • Cyclopropane ring stability necessitates inert atmospheres to prevent ring-opening side reactions.

Solid-Phase Synthesis for Scalability

Resin-Bound Intermediate

A patent-derived strategy uses Wang resin to anchor the piperidine precursor, enabling iterative functionalization:

  • Resin Loading :

    • Piperidine is linked via a cleavable ester bond.

  • Functionalization Steps :

    • Benzyl-cyclopropyl-amine is coupled using HATU/DIPEA.

    • Ketone introduction via Fukuyama coupling with a thioester.

  • Cleavage and Isolation :

    • TFA-mediated cleavage yields the crude product, purified via HPLC (purity >95%).

Advantages

  • High reproducibility and scalability (gram-scale demonstrated).

  • Reduced epimerization risk due to controlled reaction environments.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityKey Challenges
Mannich Reaction45–6885–90ModerateStereocontrol, side reactions
Reductive Amination40–5098LowMulti-step purification
Solid-Phase Synthesis60–7599HighCost of resins/reagents

Q & A

Q. Critical conditions :

  • Temperature : Controlled between 0–25°C during sensitive steps (e.g., cyclopropane ring formation) to prevent racemization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) for amide coupling; inert atmospheres for air-sensitive intermediates .
  • Catalysts : Palladium or nickel catalysts for cross-coupling reactions involving the piperidine ring .

Basic: Which analytical techniques are most reliable for confirming stereochemistry and structural integrity?

Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR verify the piperidine ring substitution pattern and cyclopropane geometry. NOESY experiments confirm stereochemical assignments (e.g., (S)-configuration) .
  • X-ray crystallography : Definitive proof of absolute configuration, particularly for resolving chiral centers in the piperidine and cyclopropane groups .
  • Chiral HPLC : Validates enantiomeric purity (>98% ee) using cellulose-based columns (e.g., Chiralpak IC) with UV detection at 254 nm .

Advanced: How can enantiomeric purity be optimized during synthesis, and what validation methods ensure reproducibility?

Answer:
Optimization strategies :

  • Asymmetric catalysis : Use of Evans oxazolidinones or Jacobsen catalysts to enhance enantioselectivity during key steps (e.g., ketone reduction) .
  • Kinetic resolution : Selective crystallization of the desired enantiomer from racemic mixtures .

Q. Validation :

  • Polarimetry : Monitors optical rotation changes during synthesis (e.g., [α]D25^{25}_D = +15° to +20° for the (S)-enantiomer) .
  • Mass spectrometry (HRMS) : Confirms molecular integrity and detects trace impurities (<0.5%) .

Advanced: How should researchers address contradictions between in vitro receptor binding data and in vivo pharmacological efficacy?

Answer:
Methodological approaches :

  • Dose-response profiling : Compare EC50_{50} values across assays (e.g., radioligand binding vs. functional cAMP assays) to identify assay-specific artifacts .
  • Pharmacokinetic studies : Measure plasma/tissue concentrations to ensure adequate exposure in vivo (e.g., Cmax_{max} > 1 µM for CNS targets) .
  • Metabolite screening : Use LC-MS/MS to identify active metabolites that may contribute to in vivo effects not observed in vitro .

Case example : Discrepancies in dopamine receptor affinity (in vitro Ki_i = 50 nM vs. in vivo ED50_{50} = 5 mg/kg) may stem from blood-brain barrier penetration limitations .

Advanced: What strategies improve bioavailability while retaining target affinity in derivative design?

Answer:
Structural modifications :

  • LogP optimization : Introduce polar groups (e.g., hydroxyl or amine) to reduce LogP from 3.5 to 2.8, enhancing aqueous solubility .
  • Prodrug approaches : Mask the ketone group as a labile ester (e.g., acetyloxymethyl) to improve oral absorption .
  • Bioisosteric replacement : Substitute the cyclopropane ring with spirocyclic or oxetane moieties to balance metabolic stability and potency .

Q. Validation :

  • Permeability assays : Caco-2 cell monolayers (Papp_{app} > 1 × 106^{-6} cm/s) predict intestinal absorption .
  • Plasma protein binding : Equilibrium dialysis to ensure free fraction >10% for therapeutic efficacy .

Advanced: How can computational modeling guide the design of derivatives with enhanced receptor selectivity?

Answer:
In silico methods :

  • Molecular docking : Glide or AutoDock Vina predicts binding poses within dopamine D2_2/D3_3 receptors (e.g., ΔG < -9 kcal/mol for selectivity) .
  • MD simulations : GROMACS-based simulations (100 ns) assess conformational stability of receptor-ligand complexes .
  • QSAR models : Train on a dataset of 50 analogs to correlate substituent electronegativity with IC50_{50} values (R2^2 > 0.85) .

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